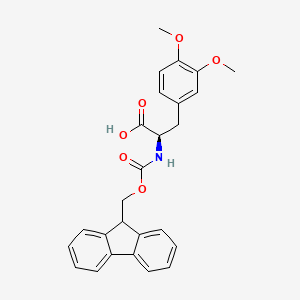

Fmoc-D-3,4-dimethoxyphenylalanine

説明

Fmoc-D-3,4-dimethoxyphenylalanine is a chemical compound with the molecular formula C26H25NO6 . It is also known by other names such as FMOC-D-TYR(3-OME,4-ME)-OH, FMOC-D-PHE[3,4-(OME) 2]-OH, FMOC-3,4-DIMETHOXY-D-PHE-OH, FMOC-D-PHE(3,4-DIMETHOXY)-OH, among others .

Synthesis Analysis

While specific synthesis methods for Fmoc-D-3,4-dimethoxyphenylalanine were not found, similar compounds such as 3,4-Dimercaptophenylalanines and 2,3-dimercaptophenylalanines have been synthesized by nucleophilic substitution of a protected aminomalonate on 3,4- and 2,3-dimercaptobenzyl bromide derivatives . Another method involves protecting the amino group of DOPA with a phthaloyl group and the carboxyl group as a methyl ester .Molecular Structure Analysis

The molecular weight of Fmoc-D-3,4-dimethoxyphenylalanine is 447.48 g/mol . The InChI string and SMILES string provide more detailed information about its molecular structure .科学的研究の応用

Biomedical Applications: Hydrogel Formation

This compound has been investigated for its ability to form biocompatible hydrogels suitable for various biomedical applications . Hydrogels made from Fmoc-protected amino acids like Fmoc-D-3,4-dimethoxyphenylalanine can gel under physiological conditions, making them ideal for tissue engineering and drug delivery systems.

Self-Supporting Materials

The ability of this compound to self-assemble into rigid materials makes it suitable for creating self-supporting structures that can be used in various industrial and research applications.

Safety and Hazards

作用機序

Target of Action

Fmoc-D-3,4-dimethoxyphenylalanine is a complex compound used in the field of peptide synthesis . The primary targets of this compound are the amino groups in peptide chains. The compound acts as a protective group for these amino groups during the synthesis process .

Mode of Action

The compound works by attaching itself to the amino groups in peptide chains, preventing them from reacting with other compounds during the synthesis process . This is achieved through the Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile and can be removed under mildly basic conditions .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. By protecting the amino groups, it allows for the controlled addition of amino acids to the peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed, leaving the completed peptide.

Pharmacokinetics

Like other fmoc-amino acids, it is likely to have low bioavailability due to its large size and complex structure .

Result of Action

The result of the compound’s action is the successful synthesis of peptide chains with a specific sequence of amino acids . This is crucial in the production of proteins and peptides for research and therapeutic purposes.

Action Environment

The action of Fmoc-D-3,4-dimethoxyphenylalanine is highly dependent on the environment in which it is used. The compound is stable under normal laboratory conditions, but the Fmoc group can be removed under mildly basic conditions . Temperature, pH, and the presence of other chemicals can all influence the compound’s efficacy and stability .

特性

IUPAC Name |

(2R)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRGWWYKCGWQHH-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165789 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-3,4-dimethoxyphenylalanine | |

CAS RN |

218457-81-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218457-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)

![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)